7-Fluoroindoline: A Technical Guide for Advanced Research
7-Fluoroindoline: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 7-Fluoroindoline, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights to facilitate its use in advanced research.
Introduction: The Strategic Role of Fluorine in the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 7-position of the indoline ring, creating 7-Fluoroindoline, significantly modulates the molecule's physicochemical properties. This substitution can enhance metabolic stability, alter lipophilicity, and influence binding affinity to biological targets, making 7-Fluoroindoline a valuable building block in the design of novel therapeutics.[2][3][4]
The introduction of fluorine can lead to improved pharmacokinetic profiles and enhanced potency of drug candidates.[2][3][4] This guide will provide the foundational knowledge and practical methodologies for researchers looking to leverage the unique properties of 7-Fluoroindoline in their work.
Physicochemical Properties and Data
7-Fluoroindoline is most commonly handled and available as its hydrochloride salt, which enhances its stability and solubility. The CAS number for 7-Fluoroindoline hydrochloride is 1820711-83-8. The free base form is typically generated in situ or used immediately after preparation.
| Property | Value | Source |
| CAS Number | 1820711-83-8 (for hydrochloride salt) | |
| Molecular Formula | C₈H₈FN (free base); C₈H₉ClFN (hydrochloride salt) | |
| Molecular Weight | 137.16 g/mol (free base); 173.62 g/mol (hydrochloride salt) | |
| Appearance | Off-white to yellow solid | |
| Storage | Inert atmosphere, Room Temperature |
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) δ:
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6.90 (dd, J = 7.6, 0.4 Hz, 1H)
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6.78-6.83 (m, 1H)
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6.62-6.66 (m, 1H)
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3.62 (t, J = 8.4 Hz, 2H)
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3.08 (t, J = 8.4 Hz, 2H)
(Note: This data is for the free base form of 7-Fluoroindoline.)
Synthesis of 7-Fluoroindoline
7-Fluoroindoline is synthesized via the reduction of its aromatic precursor, 7-Fluoroindole. This transformation is a critical step in accessing the saturated indoline core for further chemical modification.
Synthesis Workflow Diagram
Caption: Synthesis of 7-Fluoroindoline from 7-Fluoroindole.
Detailed Experimental Protocol
This protocol is adapted from a documented procedure for the synthesis of 7-Fluoroindoline.
Materials:
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7-Fluoroindole
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Sodium cyanoborohydride (NaBH₃CN)
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Acetic acid
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2M Sodium hydroxide (NaOH) solution
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Dichloromethane (DCM)
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane (for chromatography)
Procedure:
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Reaction Setup: To a solution of 7-fluoroindole (1 equivalent) in acetic acid, add sodium cyanoborohydride (2 equivalents) in small portions.
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Reaction: Stir the mixture at room temperature for 2 hours.
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Quenching: Carefully add the reaction mixture to a 2M aqueous sodium hydroxide solution.
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Extraction: Extract the aqueous mixture with dichloromethane.
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Washing: Wash the combined organic extracts with saturated brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Concentration: Concentrate the solution under reduced pressure.
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Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, 7-Fluoroindoline.
Causality in Experimental Choices:
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Sodium cyanoborohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of the indole double bond to an indoline, without over-reducing the aromatic ring.
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Acetic acid serves as the solvent and a proton source to facilitate the reduction.
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The aqueous NaOH workup is essential to neutralize the acetic acid and quench any remaining reducing agent.
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Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.
Applications in Research and Drug Development
The 7-fluoroindoline scaffold is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.
Bioisosteric Replacement and Pharmacokinetic Modulation
In drug design, a common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. 7-Fluoroindole, the precursor to 7-fluoroindoline, has been successfully used as a bioisostere for 7-azaindole in the development of influenza PB2 inhibitors. This substitution resulted in a favorable oral pharmacokinetic profile and reduced metabolism. The same principle applies to 7-fluoroindoline, where the fluorine atom can block sites of metabolism and enhance the overall drug-like properties of a molecule.[2][3][4]
Role in Modulating Biological Activity
The strong electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[3] This modulation of electronic properties can lead to enhanced binding affinity and selectivity for a target protein.
Antiviral and Other Therapeutic Areas
Research on 7-fluoroindole has demonstrated its potential as an antivirulence compound against Pseudomonas aeruginosa. While this research focuses on the indole form, it highlights the potential of the 7-fluoro-substituted core in developing novel anti-infective agents. The indoline scaffold itself is a key component in a wide range of therapeutic agents, and the introduction of fluorine can be a powerful tool to fine-tune the activity and properties of these molecules.[1]
Signaling Pathway Illustration
Caption: Role of 7-Fluoroindoline in Drug Design.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 7-Fluoroindoline and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
It is highly recommended to consult the specific Safety Data Sheet (SDS) for 7-Fluoroindoline or its hydrochloride salt before use. The safety information for its precursor, 7-Fluoroindole, indicates that it can cause skin and eye irritation.
References
- 7-Fluoroindole - SAFETY DATA SHEET. (2024).
- 7-Fluoroindoline hydrochloride - Lead Sciences. (n.d.).
- 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 - ChemicalBook. (n.d.).
- 7-Fluoroindole | CAS 387-44-0 - Ossila. (n.d.).
- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36–44.
- 7-FLUOROINDOLINE synthesis - ChemicalBook. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Singh, P., & Singh, P. (2018). Fluorine in drug design and drug action. Bentham Science Publishers.
- Development and Application of Indolines in Pharmaceuticals. (2023). ChemistryOpen, 12(2), e202200235.
- Liu, Y., et al. (2022). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629–1636.
